molecular formula C14H19NO4 B15058969 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B15058969
M. Wt: 265.30 g/mol
InChI Key: MJWVWRNTLUULIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a phenyl ring substituted with two methoxy groups and a pyrrolidine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituent: The starting material, 2,3-dimethoxybenzaldehyde, is subjected to a Grignard reaction with a suitable pyrrolidine derivative to form the intermediate compound.

    Formation of the Acetic Acid Moiety: The intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to form the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.

Major Products

    Oxidation: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetaldehyde or this compound.

    Reduction: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanol.

    Substitution: Formation of halogenated or aminated derivatives of the original compound.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its effects on cellular pathways and molecular targets are investigated to understand its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(2,3-Dimethoxyphenyl)-2-(morpholin-1-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-(2,3-Dimethoxyphenyl)-2-(azetidin-1-yl)acetic acid: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C14H19NO4/c1-18-11-7-5-6-10(13(11)19-2)12(14(16)17)15-8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,17)

InChI Key

MJWVWRNTLUULIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.